molecular formula C7H11N3O2S B6633876 1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol

1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol

Cat. No.: B6633876
M. Wt: 201.25 g/mol
InChI Key: SGYOGZKCNNRFMJ-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol is a heterocyclic compound that contains both a thiadiazole ring and a pyrrolidine ring. The presence of these rings makes it an interesting compound for various chemical and biological studies. The thiadiazole ring is known for its diverse biological activities, while the pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals.

Properties

IUPAC Name

1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2S/c1-4-8-7(13-9-4)10-2-5(11)6(12)3-10/h5-6,11-12H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYOGZKCNNRFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CC(C(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol typically involves the reaction of 3-methyl-1,2,4-thiadiazole with pyrrolidine derivatives under specific conditions. One common method involves the use of hydrazonoyl halides as starting materials, which react with thiocyanates or thiosemicarbazides to form the thiadiazole ring . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s biological activity makes it a valuable tool for studying various biological processes. It can be used as a probe to investigate enzyme functions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, the compound is studied for its use in drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.

    Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and are commonly found in pharmaceuticals and natural products.

Uniqueness

1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidine-3,4-diol is unique due to the combination of the thiadiazole and pyrrolidine rings in a single molecule. This combination provides a distinct set of chemical and biological properties that are not found in compounds containing only one of these rings. The presence of both rings allows for a broader range of interactions with molecular targets, making it a versatile compound for various applications.

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